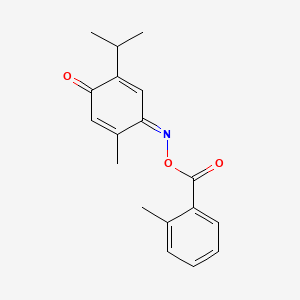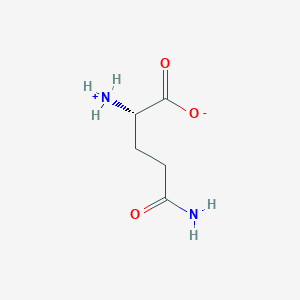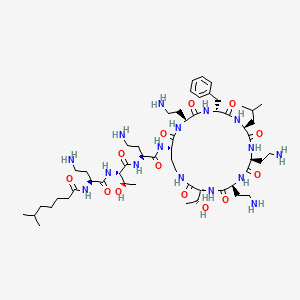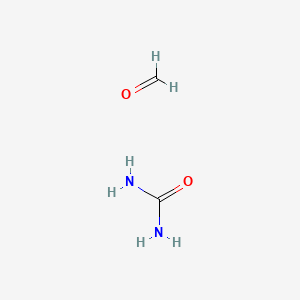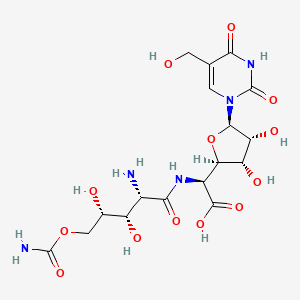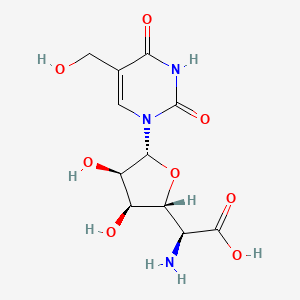
Posaconazole
Übersicht
Beschreibung
Posaconazole is a triazole antifungal drug used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients with a weakened immune system . It is used in patients who are at high risk due to conditions such as hematopoietic stem cell transplant or blood cancers .
Synthesis Analysis
This compound is synthesized from 1-(1-Bromomethyl-vinyl)-2, 4-difluoro-benzene through several reactions such as esterification, reduction, and enzymatic acetylation . The overall yield of this synthesis process is reported to be 27.7% .Chemical Reactions Analysis
This compound shows high variability in exposure within patients, between different patient populations, and between the three available formulations . The two most recent formulations (i.e., delayed-release tablet and intravenous formulation) provide higher and more stable exposure than the oral suspension .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied extensively. For instance, the impact of processing methods on the physico-chemical properties of this compound Amorphous Solid Dispersions has been investigated .Wissenschaftliche Forschungsanwendungen
Antifungal Efficacy in Invasive Pulmonary Aspergillosis
Posaconazole, a triazole antifungal, demonstrates significant promise as primary therapy for invasive pulmonary aspergillosis. Through an in vitro model of the human alveolus and murine pharmacokinetic-pharmacodynamic data, the relationship between drug exposure and antifungal effect was investigated, highlighting the importance of the this compound minimum inhibitory concentration (MIC) in determining exposure-response relationships. A specific area under the concentration-time curve to MIC (AUC:MIC) ratio was associated with a notable antifungal effect, providing a potential basis for selecting this compound regimens in profoundly neutropenic hosts (Howard et al., 2011).
Broad-Spectrum Antifungal Activity
This compound has established its position as a potent, broad-spectrum antifungal agent, exhibiting remarkable in vitro and in vivo activity against a variety of pathogens, including Candida spp., Cryptococcus neoformans, Aspergillus spp., and many others. It's particularly noted for its efficacy in severely immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy. The pharmacokinetic/pharmacodynamic profile of this compound, including its high protein binding and extensive distribution, underscores its utility in treating challenging fungal infections (Li et al., 2010).
Prophylaxis in Immunocompromised Patients
This compound has been successfully used as a prophylactic agent during induction therapy for acute lymphoblastic leukemia (ALL), a treatment regime that often leads to neutropenia and an increased risk of invasive fungal infections. A pilot study highlighted the good tolerability of this compound in this context, marking it as a suitable candidate for managing the risk of fungal infections in patients undergoing intensive treatment protocols (Illmer et al., 2011).
Pharmacokinetic Variability and Optimization
Understanding the variability in this compound exposure and its clinical implications is crucial, especially in immunocompromised patients. Studies have identified factors that influence this compound pharmacokinetics, such as coadministration of certain drugs and the occurrence of clinical complications like mucositis or diarrhea. These findings are vital for devising effective strategies to optimize this compound absorption and ensure therapeutic efficacy (Dolton et al., 2014).
Wirkmechanismus
Posaconazole is a triazole antifungal agent used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .
Target of Action
This compound primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, found in fungi . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
This compound exerts its antifungal activity by blocking sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, inhibiting the synthesis of ergosterol and leading to the accumulation of methylated sterol precursors . This results in the inhibition of fungal cell growth and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway in fungi. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of methylated sterol precursors. This disrupts the integrity of the fungal cell membrane, inhibiting cell growth and leading to cell death .
Pharmacokinetics
This compound exhibits high variability in exposure within patients, and between different patient populations and formulations . The oral suspension was the first released formulation, but erratic absorption profiles associated with this formulation were widely reported . This compound exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low this compound plasma concentrations were obtained in large groups of patients . These issues of erratic absorption urged the development of the subsequently marketed delayed-release tablet, which proved to be associated with higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high this compound concentrations more quickly .
Result of Action
The primary molecular effect of this compound is the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to the accumulation of methylated sterol precursors, disrupting the integrity of the fungal cell membrane . The cellular effect is the inhibition of fungal cell growth and ultimately, cell death .
Action Environment
Various factors can affect the plasma levels of this compound and potentially limit its efficacy . These include the presence of food and gastrointestinal conditions, including pH and motility . In addition, the occurrence of vomiting, diarrhea, and mucositis have been found to have an adverse impact on achieving target plasma this compound levels . Therefore, therapeutic drug monitoring is highly recommended to identify and avoid underexposure .
Safety and Hazards
Zukünftige Richtungen
There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . The “post-genomic” revolution has opened up metagenomic diagnostic approaches spanning host immunogenetics to the fungal mycobiome that have allowed better characterization of respiratory fungal disease endotypes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Posaconazole involves a multi-step process that includes several chemical reactions.", "Starting Materials": [ "2,4,6-trifluorobenzoic acid", "2,4-dichloroacetophenone", "1,2,4-triazole", "methyl iodide", "sodium hydroxide", "acetic anhydride", "triethylamine", "3-chloro-1,2-propanediol", "sulfuric acid", "sodium azide", "sodium hydride", "2-bromo-1-(4-hydroxyphenyl)ethanone", "2,4,6-trimethylpyridine", "acetonitrile", "ethanol" ], "Reaction": [ "Synthesis of intermediate 1: 2,4,6-trifluorobenzoic acid is reacted with 2,4-dichloroacetophenone in the presence of sodium hydroxide to form an intermediate product.", "Synthesis of intermediate 2: Intermediate 1 is reacted with 1,2,4-triazole and methyl iodide in the presence of triethylamine to form intermediate 2.", "Synthesis of intermediate 3: Intermediate 2 is reacted with 3-chloro-1,2-propanediol in the presence of sulfuric acid to form intermediate 3.", "Synthesis of intermediate 4: Intermediate 3 is reacted with sodium azide and sodium hydride in the presence of acetic anhydride to form intermediate 4.", "Synthesis of intermediate 5: Intermediate 4 is reacted with 2-bromo-1-(4-hydroxyphenyl)ethanone in the presence of 2,4,6-trimethylpyridine to form intermediate 5.", "Final synthesis step: Intermediate 5 is reacted with acetonitrile and ethanol in the presence of sulfuric acid to form Posaconazole." ] } | |
CAS-Nummer |
171228-49-2 |
Molekularformel |
C37H42F2N8O4 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1 |
InChI-Schlüssel |
RAGOYPUPXAKGKH-AGDNISCASA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Aussehen |
Solid powder |
Color/Form |
White solid |
melting_point |
170-172 °C |
Andere CAS-Nummern |
171228-49-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.20e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Posaconazole; Noxafil; SCH-56592; Schering 56592; Sch 56592; Schering 56592; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Posaconazole?
A: this compound is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic 14α-methylsterols and depletion of ergosterol, disrupting the fungal cell membrane and ultimately inhibiting cell growth and division. []
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C37H42F2N8O4, and its molecular weight is 700.78 g/mol. []
Q3: What are the recommended plasma concentrations of this compound for prophylaxis and treatment?
A: Although specific target concentrations for efficacy are still under investigation, a minimum serum concentration of >0.5 mg/L has been suggested for prophylaxis, and >1.0 mg/L for therapy, based on pharmacokinetic-pharmacodynamic data. []
Q4: Are there specific patient populations where therapeutic drug monitoring (TDM) of this compound is particularly beneficial?
A: TDM of this compound may be particularly beneficial in patients with factors that increase the risk of subtherapeutic levels. One study identified diarrhoea, concomitant proton pump inhibitor use, and body weight >90 kg as risk factors for subtherapeutic troughs with the tablet formulation. []
Q5: How does the bioavailability of the this compound tablet formulation compare to the oral suspension?
A: Studies have consistently shown that the delayed-release tablet formulation of this compound offers improved bioavailability compared to the oral suspension. This translates to a higher proportion of patients achieving therapeutic serum levels. [, ]
Q6: Why is the bioavailability of this compound oral suspension often variable?
A: The bioavailability of this compound oral suspension is largely dependent on factors influencing gastrointestinal absorption. Its lipophilic nature requires administration with food or a nutritional supplement for optimal absorption. [, ] Factors like mucositis, diarrhea, and concomitant medications can significantly impact its bioavailability. []
Q7: How do proton pump inhibitors (PPIs) affect this compound absorption?
A: Co-administration of PPIs with this compound significantly reduces its relative bioavailability. One study estimated a 45% reduction in bioavailability with PPI use. [] This is likely because PPIs increase gastric pH, hindering the dissolution and absorption of the lipophilic this compound.
Q8: Are there strategies to improve the absorption of this compound oral suspension?
A: Administering this compound oral suspension with a high-fat meal or an aerated drink can enhance its absorption. [] Avoiding PPIs and metoclopramide is also crucial. []
Q9: What is the impact of rifampin and phenytoin on this compound clearance?
A: Co-administration of rifampin or phenytoin significantly increases this compound clearance, potentially leading to subtherapeutic levels. One study observed an increase in apparent this compound clearance of more than 600% with these drugs. []
Q10: Does this compound have any effect on the pharmacokinetics of ibrutinib?
A: this compound significantly increases the exposure of ibrutinib, a drug used to treat certain B-cell malignancies. This interaction occurs due to this compound's inhibitory effect on CYP3A4, the primary enzyme responsible for ibrutinib metabolism. [] Staggered dosing does not avoid this interaction. []
Q11: Are there any differences in the pharmacokinetics of this compound between juvenile and adult patients?
A: Studies suggest that plasma this compound concentrations are similar in juvenile and adult patients when dosed appropriately, suggesting similar clinical outcomes can be expected. []
Q12: Has this compound demonstrated efficacy in treating fungal keratitis?
A: A case report demonstrated the successful use of oral this compound in treating a patient with refractory fungal keratitis caused by Paecilomyces lilacinus. [] This suggests this compound might be a valuable option for this indication, especially in cases resistant to conventional therapies.
Q13: Is this compound effective against Zygomycetes infections?
A: this compound has shown promising activity against Zygomycetes, a group of fungi that often show resistance to other antifungal agents. [, ] Clinical studies and case reports indicate its potential as a salvage therapy for Zygomycosis. []
Q14: How does this compound compare to fluconazole in preventing invasive fungal infections in patients with graft-versus-host disease (GVHD)?
A: Clinical trials suggest that this compound is at least as effective as fluconazole in preventing IFIs in patients with GVHD. [, ] Pharmacoeconomic analyses indicate that this compound, while more expensive, may be a cost-effective option due to its potential to reduce IFI-related morbidity and mortality. [, ]
Q15: What are the potential advantages of this compound prophylaxis compared to other antifungal agents in patients with acute myeloid leukemia (AML)?
A: this compound exhibits broad-spectrum antifungal activity, including against Aspergillus and Candida species, common causes of IFIs in AML patients. [, ] It also has a favorable safety profile compared to some other antifungals. [, ] Studies suggest this compound prophylaxis can reduce the incidence of IFIs and the need for intravenous antifungal therapy in this patient population. [, ]
Q16: Are there any ongoing research efforts exploring novel delivery strategies for this compound?
A: Yes, researchers are investigating innovative approaches to enhance this compound delivery to the infection site. One study explored the potential of using this compound-loaded leukocytes as a targeted delivery strategy for invasive pulmonary aspergillosis. [] This approach aims to improve drug delivery to the site of infection and enhance therapeutic efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




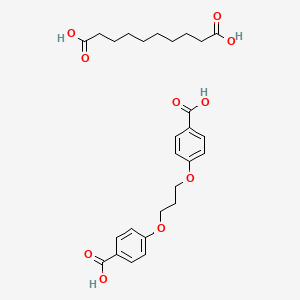
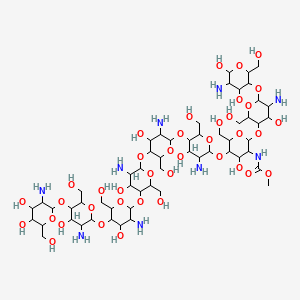

![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)
